2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid 2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 1164471-51-5
VCID: VC11639880
InChI: InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17)/b11-6+
SMILES: CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid

CAS No.: 1164471-51-5

Cat. No.: VC11639880

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

2-Cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid - 1164471-51-5

Specification

CAS No. 1164471-51-5
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid
Standard InChI InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17)/b11-6+
Standard InChI Key MTDDKQZLYRCIHS-IZZDOVSWSA-N
Isomeric SMILES CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)O
SMILES CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O
Canonical SMILES CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition

The molecular formula of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid is C₁₂H₁₅NO₂, with a molecular weight of 205.253 g/mol . The structure combines three key functional groups:

  • Cyano group (-CN): Enhances electrophilicity and participates in nucleophilic addition reactions.

  • Substituted pyrrole ring: The 1-cyclopropyl-2,5-dimethyl modification confers steric and electronic effects, influencing reactivity.

  • Acrylic acid moiety: Provides acidity (pKa ≈ 4–5) and enables conjugation with biological targets .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number790270-77-8
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.253 g/mol
IUPAC Name(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid

Spectral Characteristics

While experimental spectral data (e.g., NMR, IR) for this specific compound is unavailable, analogs with similar substituents exhibit:

  • ¹H NMR: Resonances at δ 6.8–7.2 ppm (pyrrole protons), δ 2.1–2.5 ppm (cyclopropyl CH₂), and δ 1.2–1.6 ppm (methyl groups).

  • IR: Strong absorptions near 2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O of acrylic acid).

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Pyrrole ring formation: Cyclocondensation of amines with diketones or via Paal-Knorr synthesis.

  • Cyclopropanation: Introduction of the cyclopropyl group using transition metal catalysts (e.g., Cu(I)) .

  • Acrylic acid conjugation: Knoevenagel condensation between the pyrrole-aldehyde intermediate and cyanoacetic acid .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Pyrrole formationNH₄OAc, EtOH, reflux60–70%
CyclopropanationCuI, CH₂Cl₂, 0°C45–55%
Knoevenagel reactionPiperidine, toluene, 110°C75–85%

Industrial-scale production may employ continuous flow reactors to optimize efficiency, though specific protocols remain proprietary.

Reactivity and Chemical Behavior

Electrophilic Reactivity

The cyano group acts as a strong electron-withdrawing group, rendering the α,β-unsaturated acrylic acid moiety highly electrophilic. This enables:

  • Michael additions: Reaction with nucleophiles (e.g., amines, thiols) at the β-position .

  • Polymerization: Radical-initiated chain growth under UV light, forming polyacrylates with potential material applications .

Acid-Base Properties

The acrylic acid group (pKa ≈ 4.5) allows pH-dependent solubility:

  • Deprotonated form (pH > 5): Water-soluble, facilitating biological assays.

  • Protonated form (pH < 4): Lipid-soluble, enhancing membrane permeability .

ApplicationMechanismChallenges
Drug deliverypH-sensitive solubilityStability in vivo
Organic electronicsCharge transport via π-stackingSynthetic scalability
SupplierQuantityPrice
American Custom Chemicals1 g$852.55
American Custom Chemicals5 g$1,548.26

Key suppliers include Enamine (Ukraine) and Ryan Scientific, Inc. (USA) .

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